

ABN401: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABN401	
Cat. No.:	B10831495	Get Quote

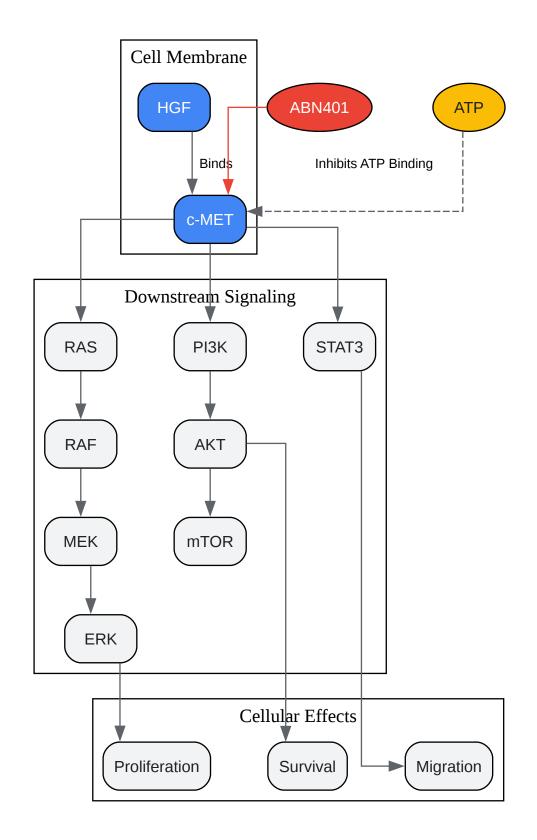
For Researchers, Scientists, and Drug Development Professionals

ABN401 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] In the landscape of targeted cancer therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of **ABN401**'s cross-reactivity with other tyrosine kinases, supported by experimental data.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile of **ABN401** was performed against a panel of 571 kinases, which included 369 wildtype and 202 mutant kinases.[1] The results underscore the high selectivity of **ABN401** for its primary target, c-MET.

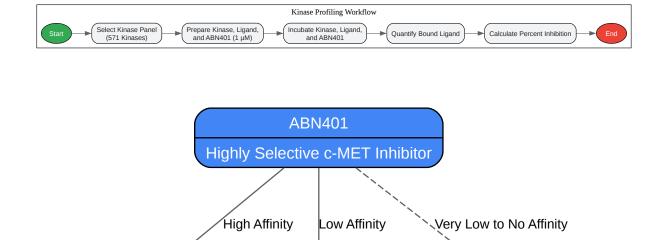
At a concentration of 1 μ M, **ABN401** demonstrated 98% inhibition of MET kinase activity.[1] Notably, minimal cross-reactivity was observed with other kinases. The only other kinases to show significant inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively.[1] The IC50 value of **ABN401** for c-MET is 10 nM. This high degree of selectivity suggests a favorable safety profile with a lower likelihood of off-target toxicities.



Target Kinase	Percent Inhibition (at 1 µM ABN401)	IC50 (nM)	Kinase Family
MET	98%	10	Tyrosine Kinase
CLK1	37%	Not Reported	CMGC
CLK4	45%	Not Reported	CMGC

Mechanism of Action and Signaling Pathway

ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Dysregulation of the HGF/c-MET signaling axis is implicated in various aspects of tumorigenesis, including cell proliferation, survival, migration, and invasion. By selectively inhibiting c-MET, **ABN401** effectively abrogates these oncogenic signals.



Negligible Inhibition

Other 568 Kinases

Click to download full resolution via product page

Minimal Off-Target Activity

CLK1 (37% Inhibition)

CLK4 (45% Inhibition)

Need Custom Synthesis?

Primary Target

c-MET

(98% Inhibition)

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- To cite this document: BenchChem. [ABN401: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831495#cross-reactivity-of-abn401-with-other-tyrosine-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com